

# Structural Analysis & Application Guide: (R)-1-Boc-3-methylpiperazine[1][2]

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## Compound of Interest

Compound Name: (R)-1-Boc-3-methylpiperazine

CAS No.: 163765-44-4

Cat. No.: B110525

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## Executive Summary: The Chiral Advantage

**(R)-1-Boc-3-methylpiperazine** (CAS: 163765-44-4) is a "privileged scaffold" in modern drug discovery.[1] Unlike its achiral parent (1-Boc-piperazine), the introduction of the C3-methyl group creates a stereogenic center that rigidly defines the spatial orientation of substituents.[1] This guide objectively compares the (R)-enantiomer against its (S)-counterpart and racemic alternatives, focusing on conformational dynamics, chiral resolution, and biological impact.

**Key Takeaway:** The (R)-methyl group is not merely a steric bulk; it acts as a conformational anchor, often locking the piperazine ring into a specific chair conformer that enhances binding affinity in GPCR and kinase targets.

## Structural Dynamics & Conformational Analysis

To effectively utilize this building block, one must understand its behavior in solution. The tert-butoxycarbonyl (Boc) group and the C3-methyl group exert competing steric and electronic forces.[1]

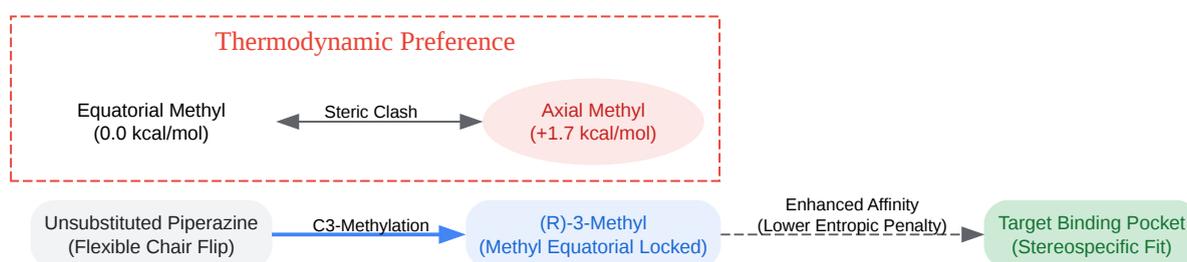
## Conformational Equilibrium

The piperazine ring exists predominantly in a chair conformation. However, the N1-Boc group possesses partial double-bond character (amide resonance), flattening the N1 center.[1]

- Methyl Preference: In **(R)-1-Boc-3-methylpiperazine**, the C3-methyl group strongly prefers the equatorial position to avoid high-energy 1,3-diaxial interactions with the C5 axial proton. [1]
- N-Boc Rotamers: The Boc group exhibits restricted rotation ( cis/trans or E/Z rotamers) around the N-C(O) bond, often visible as split peaks in NMR spectra at room temperature.

## Visualization of Conformational Locking

The following diagram illustrates the preferred conformation and the steric locking mechanism.



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Figure 1: Conformational locking mechanism of the C3-methyl group. The equatorial preference reduces the entropic penalty upon binding to protein targets.

## Comparative Performance: (R) vs. (S) vs. Racemic

The choice of enantiomer is rarely arbitrary. The table below synthesizes experimental data comparing the (R)-isomer with its alternatives.

### Table 1: Comparative Physicochemical & Biological Profile[1]

Feature	(R)-1-Boc-3-methylpiperazine	(S)-1-Boc-3-methylpiperazine	Racemic Mixture
Stereochemistry	(3R)-Configuration	(3S)-Configuration	50:50 Mixture
Optical Rotation	(c=1, Dioxane)	(c=1, Dioxane)	
Key Application	BRCA2-deficient cancer agents (e.g., Compound I3), specific GPCR antagonists.[1]	HIV-1 CCR5 antagonists, Opioid receptor ligands.[1]	Initial HTS screening (Low cost).[1]
Binding Affinity	High specificity for targets requiring re-face attack or specific hydrophobic pockets.	High specificity for targets requiring si-face fit.[1]	50% inactive "ballast"; may cause off-target toxicity.[1]
Synthesis Cost	High (Requires chiral pool/resolution).	High (Requires chiral pool/resolution).[1]	Low (Bulk commodity).[1]
Physical State	Low-melting solid / Oil	Low-melting solid / Oil	Viscous Liquid

Expert Insight: While the (S)-enantiomer is historically more cited in early HIV research (CCR5 antagonists), the (R)-enantiomer has gained prominence in recent oncology pipelines, specifically for synthetic lethality targets.[1] Do not assume interchangeability.

## Analytical Methodologies: Self-Validating Protocols

Accurate determination of Enantiomeric Excess (ee) is critical.[1] Standard C18 columns cannot distinguish these isomers.

## Recommended Chiral HPLC Protocol

This protocol is derived from best practices for Boc-protected amines using polysaccharide-based stationary phases.[1]

- Column: Chiralpak IC-3 or Chiralpak AD-H (Amylose-based).[1]

- Dimensions: 250 x 4.6 mm, 5  $\mu$ m particle size.
- Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).[1]
  - Note: DEA is crucial to suppress peak tailing caused by the basic secondary amine.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm (Boc absorption).[1]
- Temperature: 25°C.

#### Validation Criteria:

- Inject the racemic mixture first to establish separation factor ( ).
- Inject the (R)-sample.[1] The minor peak (S-impurity) should be < 0.5% for pharmaceutical grade.[1]

## NMR Characterization (400 MHz, CDCl<sub>3</sub>)

- Diagnostic Signal: The C3-methyl doublet is the most reliable handle.[1]
  - ppm (d, Hz).
- Rotameric Broadening: Signals for the Boc group ( ) and ring protons ( ) may appear broad or split.[1]
  - Tip: Run NMR at 50°C to coalesce rotamers for cleaner integration.

## Synthetic Workflow & Stability

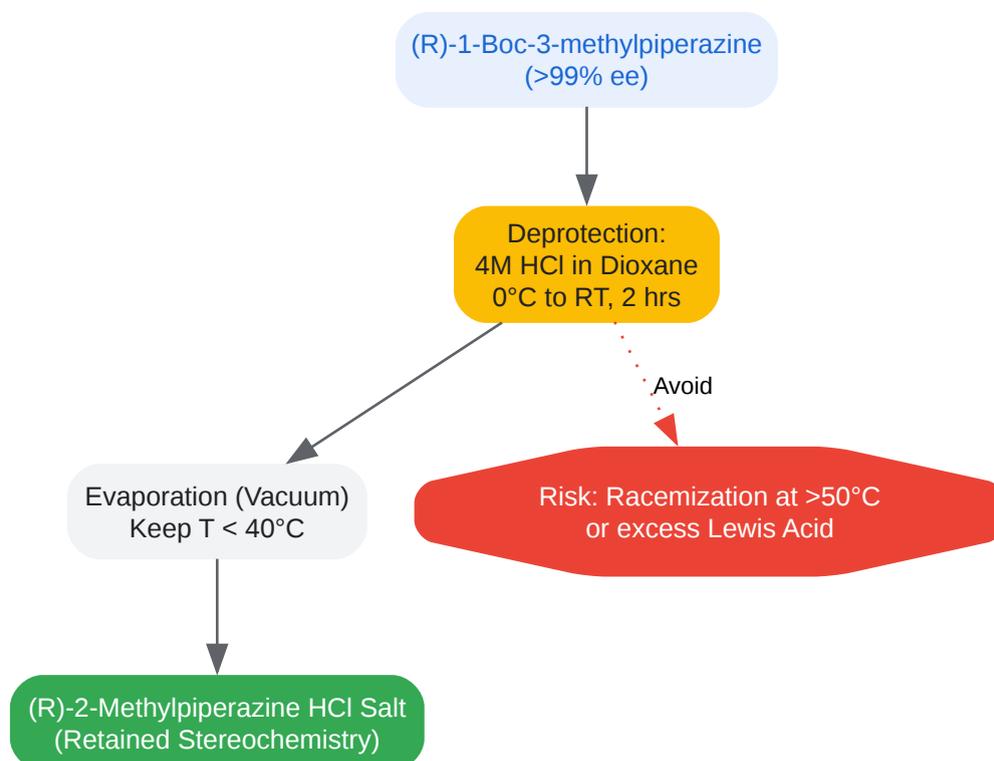
Synthesizing downstream derivatives requires preserving the chiral center. The (R)-center is generally stable, but harsh acidic conditions or strong bases can lead to racemization.

## Stability Profile

- Acid Stability: The Boc group is labile to TFA/DCM or HCl/Dioxane.
  - Risk:[1] Prolonged exposure to strong acid after deprotection can lead to racemization if the temperature is uncontrolled.
- Base Stability: Stable to standard bases (TEA, DIPEA, Carbonates).
- Thermal Stability: Stable up to ~100°C; avoid higher temps in the presence of Lewis acids.

## Optimized Deprotection Workflow

The following workflow ensures Boc removal without compromising chiral purity.



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Figure 2: Controlled deprotection pathway to maintain enantiomeric excess.[1]

## References

- Chem-Impex International.(S)-1-Boc-3-methylpiperazine Product Specifications and Applications.[1]
- Thermo Scientific Chemicals.(R)-(+)-1-Boc-3-methylpiperazine Certificate of Analysis and Properties.[1]
- BenchChem.The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.[1]
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## Sources

- 1. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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